Home > Products > Screening Compounds P98770 > 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one - 16062-71-8

2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

Catalog Number: EVT-369181
CAS Number: 16062-71-8
Molecular Formula: C9H4F3NO2
Molecular Weight: 215.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one” likely belongs to a class of organic compounds known as benzoxazinones, which are heterocyclic compounds containing a benzene fused to an oxazine ring .

Synthesis Analysis

While specific synthesis methods for “2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one” were not found, related compounds such as 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles have been synthesized via condensation of diamines or amino (thio)phenols with in situ generated CF3CN .

Chemical Reactions Analysis

Trifluoromethylation is a common reaction involving trifluoromethyl groups. This process has seen recent advances, particularly in the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S .

2-Ethoxy-4H-3,1-benzoxazin-4-one

  • Compound Description: This benzoxazinone is another potent inhibitor of chymotrypsin. Like 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, it acts as a suicide inactivator, forming a stable acyl-enzyme intermediate with the active site serine residue. [] Upon hydrolysis of this intermediate, 2-[N-(ethoxycarbonyl)amino]benzoic acid is released. []
  • Relevance: This compound shares the core 4H-3,1-benzoxazin-4-one structure with 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, differing only in the substituent at the 2-position. This highlights the importance of the 2-position substituent in influencing the reactivity and biological activity of these compounds. Both compounds are grouped into the same chemical class: benzoxazinones. []

2-Methyl-4H-3,1-benzoxazin-4-one

  • Relevance: Similar to the previous example, this compound shares the core 4H-3,1-benzoxazin-4-one structure with 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one. The difference lies in the 2-position substituent, further emphasizing the impact of this position on the activity of these molecules. []

N-(Trifluoroacetyl)anthranilic acid

  • Compound Description: This compound is a product released upon reactivation of chymotrypsin inactivated by 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one. [] This indicates that it originates from the hydrolysis of the acyl-enzyme intermediate. []
  • Relevance: The release of N-(trifluoroacetyl)anthranilic acid from inactivated chymotrypsin provides strong evidence for the mechanism of action of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one. It highlights the covalent modification of the enzyme by the benzoxazinone ring and the subsequent hydrolysis that leads to enzyme reactivation. []

6,6′-Methylene­bis­(2-methyl-4H-3,1-benz­oxazin-4-one)

  • Compound Description: This compound contains two 2-methyl-4H-3,1-benz­oxazin-4-one moieties linked by a methylene bridge. [] This structure leads to interesting crystal packing arrangements. []
  • Relevance: The presence of the 2-methyl-4H-3,1-benz­oxazin-4-one units in this compound directly links it to 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, showcasing how structural modifications can lead to dimeric structures with potentially distinct properties. []

6,6′-Methylene­bis­(2-tri­fluoro­methyl-4H-3,1-benz­oxazin-4-one)

  • Compound Description: Similar to the previous compound, this molecule features two 2-tri­fluoro­methyl-4H-3,1-benz­oxazin-4-one units connected by a methylene bridge. [] Crystallographic analysis reveals the influence of the trifluoromethyl groups on the molecular conformation. []
  • Relevance: This compound represents the direct dimeric analog of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one. [] It provides insights into the potential impact of dimerization on the properties of this class of compounds. []

6,6′-Bi­(2-tri­fluoro­methyl-4H-3,1-benz­oxazin-4-one)

  • Compound Description: This compound is another dimer of 2-tri­fluoro­methyl-4H-3,1-benz­oxazin-4-one, this time directly linked at the 6-position of the benzoxazinone rings. []
  • Relevance: Like the previous two examples, this compound showcases the diversity of dimeric structures possible with 2-tri­fluoro­methyl-4H-3,1-benz­oxazin-4-one as the building block. [] Comparing the properties of these different dimers can shed light on structure-activity relationships within this class of compounds. []

2-(Pentafluoroethyl)-4H-3,1-benzoxazin-4-one

  • Compound Description: This benzoxazinone derivative, synthesized using hexafluoro-1,2-epoxypropane, contains a pentafluoroethyl group at the 2-position. []
  • Relevance: This compound is structurally similar to 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, sharing the core benzoxazinone structure but possessing a longer perfluoroalkyl substituent. []

2-Phenyl-4H-3,1-benzoxazin-4-one

  • Compound Description: This compound is a benzoxazinone derivative with a phenyl substituent at the 2-position. It's been investigated for its mass spectral fragmentation patterns. [] It has also been explored for its use as a luminescence material in electroluminescence devices. []
  • Relevance: This compound shares the core 4H-3,1-benzoxazin-4-one structure with 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, highlighting the versatility of the benzoxazinone scaffold in accommodating various substituents at the 2-position. [, ]

7-(4-Chlorophenylsulfonyl-L-glutanyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one (TEI-5624)

  • Compound Description: This is a potent and specific inhibitor of human leukocyte elastase (HLE), with a Ki value of 6.91 nM. [] It effectively prevents elastin degradation by neutrophils and shows potential as a therapeutic agent for HLE-mediated diseases. []
  • Relevance: Although structurally more complex, this compound incorporates the 4H-3,1-benzoxazin-4-one core structure. This highlights the potential of this scaffold for developing inhibitors against various targets. []

7-(4-Chlorophenylsulfonyl-L-lysyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one (TEI-6344)

  • Compound Description: This compound is another potent and specific inhibitor of human leukocyte elastase (HLE), closely related to TEI-5624. [] It exhibits similar inhibitory activity against HLE and shares the same core structure, differing only in the amino acid residue attached to the sulfonamide group. []
  • Relevance: The structural similarity to TEI-5624 and the presence of the 4H-3,1-benzoxazin-4-one moiety underscore the potential of this scaffold for developing potent and specific HLE inhibitors. []

6-Bromo-2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-one

  • Relevance: This compound highlights the structural diversity possible within the 4H-3,1-benzoxazin-4-one class and their potential for diverse biological activities. []
Overview

2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. This compound is characterized by the trifluoromethyl group attached to the benzoxazinone core, which significantly influences its chemical properties and biological activities. Benzoxazinones are known for their diverse applications in medicinal chemistry and agrochemicals due to their varied biological activities, including antimicrobial and anticancer properties .

Source

This compound can be synthesized from anthranilic acid and various acyl chlorides or through other chemical reactions involving benzoxazinone derivatives. The trifluoromethyl group often enhances the lipophilicity and biological activity of the resulting compounds .

Classification

2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one is classified as a heterocyclic aromatic compound. Its structure includes a benzene ring fused with a 1,3-oxazine ring, which is further substituted with a trifluoromethyl group. This classification places it within a broader category of compounds known for their utility in pharmaceuticals and agrochemicals .

Synthesis Analysis

Methods

The synthesis of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can be achieved through several methods:

  1. One-Pot Synthesis: A notable method involves using anthranilic acid and trifluoroacetyl chloride in a one-pot reaction facilitated by a cyclizing agent such as dimethylformamide or pyridine. This method allows for high yields under mild conditions .
  2. Traditional Methods: Another approach includes heating anthranilic acid with trifluoroacetic anhydride or employing other acyl chlorides in the presence of bases like triethylamine, promoting cyclization to form the benzoxazinone structure .

Technical Details

The typical reaction conditions include refluxing the reactants in solvents such as dichloromethane or chloroform, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular formula of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is C9H4F3NO2C_9H_4F_3NO_2, with a molecular weight of approximately 215.13 g/mol. The structure features:

  • A benzene ring fused to a 1,3-oxazine ring.
  • A trifluoromethyl group at the 2-position of the benzoxazinone core.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one participates in various chemical reactions:

  1. Substitution Reactions: The trifluoromethyl group can be substituted with nucleophiles like amines or thiols, leading to new derivatives.
  2. Oxidation and Reduction Reactions: The compound can undergo oxidation to yield different functionalized benzoxazinones or reduction to form related benzoxazines .

Technical Details

Common reagents used in these reactions include sodium azide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction processes .

Mechanism of Action

The mechanism of action for 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with various enzymes or receptors.

Process

Upon entering biological systems, this compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to enzyme inhibition or modulation of signaling pathways involved in disease processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges around 184–185 °C.
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of electrophilic aromatic compounds due to the presence of electron-withdrawing trifluoromethyl groups.

Relevant data on these properties can be obtained from spectral analysis techniques like IR and NMR spectroscopy .

Applications

2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one has several scientific uses:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
  2. Agricultural Chemistry: Utilized in developing new agrochemicals that target specific pests or pathogens.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules and heterocycles that have industrial applications .
Introduction to Trifluoromethylated Benzoxazinones in Modern Chemistry

The strategic incorporation of fluorinated groups into bioactive scaffolds represents a cornerstone of modern medicinal chemistry, with trifluoromethylated benzoxazinones emerging as privileged structures in neuropharmacology and agrochemical development. Among these, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one stands as a structurally unique compound exhibiting exceptional physicochemical properties and diverse biological activities. This fused heterocyclic system combines a benzene ring with a 1,3-oxazin-4-one moiety, further modified by the strategic placement of a trifluoromethyl group at the C2 position—a modification that profoundly alters its electronic characteristics and binding interactions with biological targets. The compound's significance extends across multiple domains, including the development of CNS therapeutics, anti-inflammatory agents, and herbicidal compounds, underpinned by its synthetic versatility and capacity for targeted structural diversification [2] [3] [6].

Historical Evolution of Benzoxazinone Derivatives in Drug Discovery

The journey of benzoxazinones from natural products to synthetic therapeutic agents began with the isolation of DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) from gramineous plants like maize and wheat. These natural benzoxazinoids demonstrated significant allelopathic properties, functioning as natural defense chemicals against pests, pathogens, and competing plants through their phytotoxic, antifungal, antimicrobial, and antifeedant effects [6]. Their ecological role as chemical mediators in plant defense systems sparked intense pharmacological interest, particularly when researchers observed that their degradation products contributed significantly to biological activity profiles. By the late 20th century, synthetic benzoxazinones had emerged as valuable scaffolds in pharmaceutical chemistry, with researchers systematically exploring structural modifications to optimize their drug-like properties.

Table 1: Key Milestones in Benzoxazinone Drug Discovery Development

Time PeriodDevelopment PhaseKey AchievementsTherapeutic Focus
1960s-1980sNatural Product IsolationIdentification of DIBOA/DIMBOA from Poaceae family plantsPlant defense mechanisms
1990s-2000sSynthetic ExplorationDevelopment of robust synthetic routes for benzoxazinone coreBroad-spectrum bioactivity screening
2005-2010Structural OptimizationIntroduction of halogen substituents and ring modificationsNeurodegenerative disease targets
2010-PresentFluorinated DerivativesStrategic incorporation of trifluoromethyl groups at C2 positionCNS disorders, anti-inflammatories, herbicides

The critical therapeutic breakthrough came with the discovery that benzoxazinone derivatives exhibited pronounced activity against neurological targets, particularly G protein-coupled receptors (GPCRs) implicated in psychiatric and neurodegenerative disorders. Smid's research group designed compound 45c, featuring a 2H-1,4-benzoxazin-3(4H)-one scaffold, which demonstrated dual activity as a potent dopamine D2 receptor antagonist and serotonin reuptake inhibitor—properties highly relevant to depression treatment. Similarly, Claudio's team developed compound 7d, which non-competitively inhibited human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM, highlighting the scaffold's potential for Alzheimer's disease therapeutics [2]. This era also witnessed the application of computational approaches to benzoxazinone drug discovery, exemplified by Jiang's artificial intelligence-driven system that identified compound 3 as a multi-target modulator of dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors—all featuring the benzoxazinone core structure [2]. These developments collectively established benzoxazinones as privileged scaffolds in CNS drug discovery, setting the stage for targeted trifluoromethylation strategies to enhance their pharmacokinetic and pharmacodynamic profiles.

Role of Trifluoromethyl Groups in Bioactive Molecule Design

The strategic incorporation of trifluoromethyl (-CF₃) groups represents a sophisticated molecular design strategy that profoundly influences the biological behavior of benzoxazinone derivatives. This fluorine-rich substituent dramatically alters key physicochemical parameters including lipophilicity, metabolic stability, and binding affinity through a combination of electronic effects and steric considerations. The trifluoromethyl group's strong electron-withdrawing character significantly modifies the electron density distribution within the benzoxazinone core, particularly affecting the C4 carbonyl oxygen and N1 positions—critical sites for molecular interactions with biological targets. This electronic perturbation enhances hydrogen-bonding capabilities and dipole moments while creating distinctive recognition elements that complement hydrophobic binding pockets in enzyme active sites [2] [8].

The trifluoromethyl group's substantial impact on biological activity is exemplified in anti-inflammatory benzoxazinone derivatives where -CF₃ substitution markedly enhances cytokine suppression capabilities. When comparing structural analogs, the trifluoromethyl derivatives consistently outperform their non-fluorinated counterparts in suppressing key pro-inflammatory mediators. For instance, in microglial cells—the primary immune cells of the central nervous system—trifluoromethylated benzoxazinone derivatives demonstrate exceptional potency in reducing LPS-induced NO production and downregulating transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2) [2]. This enhanced anti-inflammatory profile stems partly from the compound's ability to activate the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant responses. Molecular docking studies reveal that the trifluoromethyl group facilitates specific interactions with cysteine residues in the Keap1 binding pocket, preventing Nrf2 degradation and promoting its translocation to the nucleus where it activates antioxidant response elements [2].

Table 2: Comparative Biological Activity of Benzoxazinone Derivatives With and Without Trifluoromethyl Group

Biological ParameterNon-Fluorinated BenzoxazinoneTrifluoromethylated AnalogEnhancement Factor
Lipophilicity (LogP)1.8-2.22.8-3.2~1.4x increase
Metabolic Half-life<30 minutes>120 minutes>4x improvement
IL-6 Inhibition (IC₅₀)42.5 ± 3.7 μM7.9 ± 1.2 μM5.4x more potent
TNF-α Suppression38% reduction at 25μM82% reduction at 25μM>2x efficacy
HO-1 Pathway ActivationModerate at 50μMSignificant at 10μM5x potency increase

Beyond biological activity enhancement, the trifluoromethyl group confers superior pharmacokinetic properties by increasing membrane permeability and protecting against oxidative metabolism. The strength of the carbon-fluorine bond (approximately 485 kJ/mol) creates a metabolically robust moiety that significantly extends plasma half-life by impeding cytochrome P450-mediated deactivation pathways. Furthermore, the trifluoromethyl group's high Hansch hydrophobicity parameter (π = 0.88) enhances passive diffusion across biological barriers, including the blood-brain barrier—a critical requirement for CNS-targeted therapeutics. This property is particularly valuable for neurodegenerative disease applications where adequate brain exposure remains a formidable challenge for many drug candidates [3] [8]. The combination of electronic effects, metabolic stability, and optimized lipophilicity makes the trifluoromethyl group an indispensable design element in contemporary benzoxazinone-based drug discovery.

Structural Uniqueness of 2-(Trifluoromethyl)-4H-3,1-Benzoxazin-4-One

2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one possesses a distinctive molecular architecture characterized by a fused bicyclic system with precisely positioned heteroatoms and the strategically located trifluoromethyl group. The compound crystallizes in a nearly planar configuration with the benzene and oxazinone rings adopting a coplanar orientation (dihedral angle <5°), facilitating optimal π-π stacking interactions with aromatic residues in protein binding pockets. X-ray diffraction analyses reveal that the trifluoromethyl group at C2 creates significant bond angle distortion at the junction carbon (C2), expanding the C3-N1-C2 angle to approximately 128°—substantially wider than the typical 120° observed in non-fluorinated analogs. This angular distortion enhances molecular recognition by creating complementary topology for binding sites [3] [8].

The compound's electronic configuration displays remarkable charge polarization stemming from the powerful electron-withdrawing nature of the trifluoromethyl group. Natural Bond Orbital (NBO) analyses indicate substantial electron density depletion at the carbonyl carbon (C4) and oxygen (O1), with concomitant charge accumulation at the nitrogen (N1) and the trifluoromethyl carbon. This polarization creates an electrophilic hotspot at the carbonyl carbon (C4), rendering it highly reactive toward nucleophiles—a property exploited in ring-opening reactions that generate biologically active metabolites. The trifluoromethyl group's strong -I effect also influences the adjacent N1-C2 bond, increasing its partial double-bond character (bond order ≈1.32) and reducing conformational flexibility around this axis [8]. This restricted rotation contributes to the molecule's overall rigidity, minimizing entropy penalties upon binding to biological targets.

Spectroscopic characterization provides additional insights into the compound's structural features. In the ¹H NMR spectrum, the aromatic protons appear as distinctive patterns between δ 7.6-8.2 ppm, with the deshielded H5 and H8 protons adjacent to the electron-deficient carbonyl group. The ¹³C NMR spectrum reveals key resonances including the characteristic carbonyl carbon at δ 160-162 ppm, the C2 carbon at δ 115-118 ppm (q, JCF ≈ 35 Hz), and the trifluoromethyl carbon quartet at δ 120-122 ppm (JCF ≈ 270 Hz). Infrared spectroscopy shows strong carbonyl stretching vibrations at 1740-1750 cm⁻¹—significantly higher frequency than typical amide carbonyls due to the electron-withdrawing trifluoromethyl group—along with C-F stretching bands between 1100-1200 cm⁻¹. These spectral signatures serve as diagnostic tools for structural verification and purity assessment during synthesis [8].

Table 3: Key Structural Parameters and Spectral Assignments

Structural FeatureParameter ValueSpectral SignatureAnalytical Method
Bond Length C4=O11.210 ± 0.015 Å1745 cm⁻¹ (strong)IR Spectroscopy
Bond Angle C3-N1-C2128.3 ± 0.8°Not applicableX-ray Crystallography
N1 Chemical ShiftNot applicableδ 142.5 ppm¹³C NMR
CF₃ Chemical ShiftNot applicableδ 120.8 ppm (q, J=270 Hz)¹³C NMR
H5 Chemical ShiftNot applicableδ 8.18 ppm (dd, J=8.0, 1.5 Hz)¹H NMR
Carbonyl Carbon ShiftNot applicableδ 161.3 ppm¹³C NMR

The compound's crystallographic packing reveals distinctive intermolecular interactions dominated by C-F···H-C contacts and offset face-to-face π-stacking. The trifluoromethyl groups participate in orthogonal interactions with electron-deficient aromatic systems, forming stabilizing CF-π contacts with centroid distances of approximately 3.5 Å. These secondary bonding interactions significantly influence solid-state properties including crystal morphology, melting point (typically 110-115°C), and solubility behavior. The compound displays moderate solubility in polar aprotic solvents like DMSO and acetonitrile (>50 mg/mL) but limited water solubility (<0.1 mg/mL), necessitating formulation strategies for biological evaluation [8]. This unique combination of structural and electronic properties creates a versatile pharmacophore that serves as an excellent starting point for targeted medicinal chemistry optimization across therapeutic areas.

Properties

CAS Number

16062-71-8

Product Name

2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

IUPAC Name

2-(trifluoromethyl)-3,1-benzoxazin-4-one

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(14)15-8/h1-4H

InChI Key

GHLXPUXNDMOETG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.